![molecular formula C19H17N5O2 B2686832 N-benzyl-N-(cyanomethyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide CAS No. 1241271-77-1](/img/structure/B2686832.png)
N-benzyl-N-(cyanomethyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-(cyanomethyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a cyanomethyl group, and a 1,2,4-oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(cyanomethyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multi-step organic reactions One common route starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized from the reaction of a nitrile with an amidoxime
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes such as continuous flow chemistry.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The pyridin-3-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated pyridine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, it may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Industry: In the industrial sector, the compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
作用機序
The mechanism of action of N-benzyl-N-(cyanomethyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the oxadiazole ring and the pyridine moiety can facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.
類似化合物との比較
N-benzyl-N-(cyanomethyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure but with a pyridin-2-yl group.
N-benzyl-N-(cyanomethyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure but with a pyridin-4-yl group.
Uniqueness: The specific positioning of the pyridin-3-yl group in N-benzyl-N-(cyanomethyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide may confer unique binding properties and reactivity compared to its isomers. This can result in different biological activities and applications, making it a valuable compound for targeted research and development.
特性
IUPAC Name |
N-benzyl-N-(cyanomethyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c20-10-12-24(14-15-5-2-1-3-6-15)18(25)9-8-17-22-19(23-26-17)16-7-4-11-21-13-16/h1-7,11,13H,8-9,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGDCRCCUWXLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)CCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
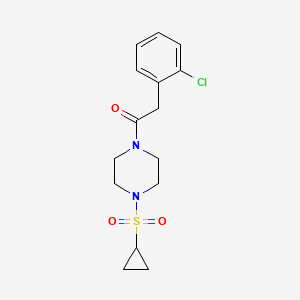
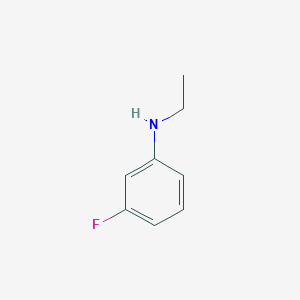
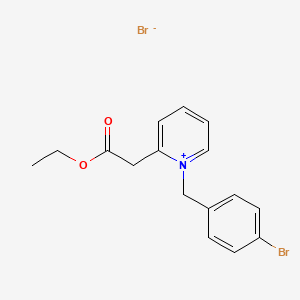
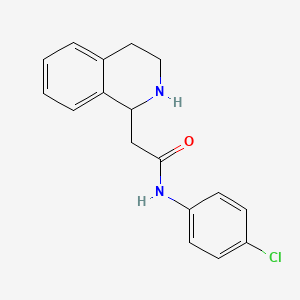
![N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2686754.png)
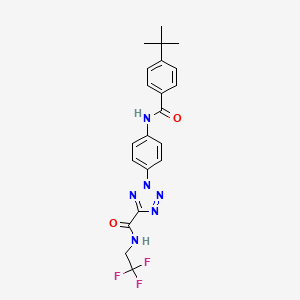
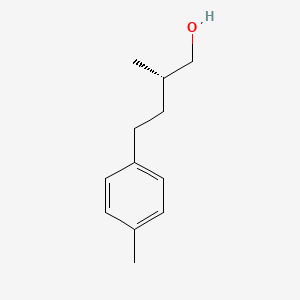
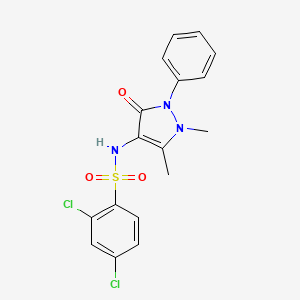
![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-3-carboxylic acid](/img/structure/B2686764.png)
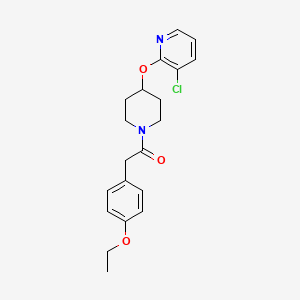
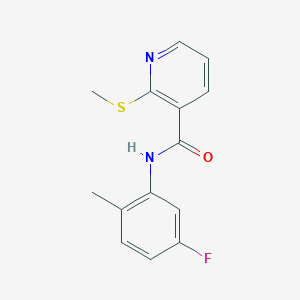

![1'-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2686768.png)
![N-(2,4-difluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2686771.png)
